molecular formula C10H7ClINO B14500993 4-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide CAS No. 62899-17-6

4-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide

Cat. No.: B14500993
CAS No.: 62899-17-6
M. Wt: 319.52 g/mol
InChI Key: NXBMHIFOYDBJBD-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and an iodopropynyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3-iodoprop-2-yn-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobenzoyl chloride is reacted with 3-iodoprop-2-yn-1-amine in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The iodopropynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The chloro and iodopropynyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: This compound is similar in structure but has a butylcarbamate group instead of a benzamide group.

    4-Chloro-N-(3-iodoprop-2-yn-1-yl)aniline: This compound has an aniline group instead of a benzamide group.

Uniqueness

4-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is unique due to the presence of both chloro and iodopropynyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in research and development.

Properties

CAS No.

62899-17-6

Molecular Formula

C10H7ClINO

Molecular Weight

319.52 g/mol

IUPAC Name

4-chloro-N-(3-iodoprop-2-ynyl)benzamide

InChI

InChI=1S/C10H7ClINO/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,7H2,(H,13,14)

InChI Key

NXBMHIFOYDBJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC#CI)Cl

Origin of Product

United States

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